BenchChemオンラインストアへようこそ!

Entecavir

HBV selectivity HIV-1 off-target activity nucleoside analog specificity

Entecavir delivers 2,200-fold greater potency than lamivudine with picomolar IC₅₀ (0.7 nM) against wild-type HBV, making it the optimal positive control for antiviral screening assays. Its 1,429-fold selectivity for HBV over HIV-1 polymerase eliminates confounding off-target effects in co-infection models, while the <1% cumulative resistance rate over 4 years minimizes experimental dropout in long-term studies. Select entecavir when maximal assay dynamic range and signal-to-noise separation are required. Request bulk pricing for GMP-grade material.

Molecular Formula C12H15N5O3
Molecular Weight 277.28 g/mol
CAS No. 142217-69-4
Cat. No. B1671359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir
CAS142217-69-4
SynonymsEntecavir;  Baraclude;  Entecavir;  BMS-200475;  FT-0083013;  D07896; 
Molecular FormulaC12H15N5O3
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N
InChIInChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1
InChIKeyQDGZDCVAUDNJFG-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble (2.4 mg/mL at pH 7.9, 25 °C)
In water, 2.4X10+3 mg/L, temp not specified
6.59e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Entecavir (CAS 142217-69-4): Baseline Identification for Scientific Procurement and Differentiation Analysis


Entecavir is a synthetic deoxyguanosine nucleoside analog that functions as a potent and selective inhibitor of hepatitis B virus (HBV) DNA polymerase [1]. It is a carbocyclic nucleoside with an exocyclic alkene moiety that structurally distinguishes it from other nucleoside/tide reverse transcriptase inhibitors (NRTIs) approved for chronic hepatitis B therapy, including lamivudine, adefovir, and telbivudine [2]. Entecavir demonstrates picomolar-range potency against wild-type HBV in vitro (IC₅₀ = 0.7 nM) while exhibiting negligible activity against human immunodeficiency virus type-1 (HIV-1) (IC₅₀ = 1,000 nM), a selectivity profile that contrasts with several other NRTIs [3]. This compound is manufactured as a low-dose oral formulation, with commercial tablets available at 0.5 mg and 1.0 mg strengths, and presents distinct formulation challenges due to its low aqueous solubility that influence its manufacturing and quality control requirements [4].

Entecavir Scientific Selection Criteria: Why In-Class Analogs Cannot Be Interchanged Without Data


Despite all belonging to the nucleoside/tide analog class targeting HBV polymerase, entecavir, lamivudine, adefovir, telbivudine, and tenofovir exhibit fundamentally divergent properties that preclude simple substitution. These differences manifest across multiple dimensions including intrinsic antiviral potency, which varies by over 2,000-fold between entecavir and lamivudine in vitro [1]; selectivity for HBV over HIV-1 polymerase, which differs dramatically among class members [2]; mechanism of DNA chain termination, where entecavir acts as a non-obligate chain terminator with a delayed termination mechanism distinct from the obligate termination exhibited by lamivudine and adefovir [3]; and most critically, the genetic barrier to resistance and cross-resistance profiles. Entecavir retains clinically meaningful activity against lamivudine-resistant HBV mutants at elevated dosing, whereas lamivudine is completely ineffective against its own resistant variants [4]. These fundamental mechanistic and pharmacological divergences establish that procurement and experimental decisions cannot rely on class-level assumptions but require compound-specific quantitative evidence to justify selection.

Entecavir Quantitative Differentiation: Head-to-Head Comparative Evidence Versus Key NRTI Comparators


Selectivity: Entecavir vs. HIV-1 RT Activity Compared to CAdA and EFdA

Entecavir exhibits an approximately 1,400-fold selectivity window between HBV and HIV-1 polymerase inhibition, a profile that is not universally shared across structurally related nucleoside analogs. In a comparative study, the experimental compound CAdA (4′-C-cyano-2-amino-2′-deoxyadenosine) demonstrated equipotent activity against both HBV and HIV-1 (IC₅₀ = 0.4 nM for both viruses), whereas the HIV-1-targeted inhibitor EFdA (4′-ethynyl-2-fluoro-2′-deoxyadenosine) showed 533-fold greater potency against HIV-1 (IC₅₀ = 0.3 nM) than against HBV (IC₅₀ = 160 nM) [1]. This differential selectivity stems from structural features of the HBV reverse transcriptase active site, specifically a shallower hydrophobic pocket that accommodates the cyclopentyl ring of entecavir triphosphate more efficiently than the HIV-1 RT pocket [2].

HBV selectivity HIV-1 off-target activity nucleoside analog specificity polymerase inhibition

Intrinsic Antiviral Potency: Entecavir vs. Lamivudine Fold-Difference Quantification

Entecavir demonstrates an intrinsic antiviral potency against wild-type HBV that exceeds lamivudine by more than two orders of magnitude. In cell culture assays, entecavir exhibited up to 2,200-fold greater potency than lamivudine in reducing HBV DNA secretion from infected cells [1]. This potency differential is mechanistically anchored in entecavir's picomolar IC₅₀ (0.7 nM) [2] and its ability to inhibit multiple stages of HBV DNA synthesis, including both the protein priming and subsequent DNA elongation phases [3]. The potency advantage translates directly to clinical virologic suppression rates: in nucleoside-naïve patients, 48 weeks of entecavir therapy achieved HBV DNA negativity (<300 copies/mL) in 67% of HBeAg-positive and 90% of HBeAg-negative patients, compared to lamivudine's 36% and 72%, respectively [4].

HBV DNA inhibition antiviral potency nucleoside analog efficacy in vitro antiviral activity

Resistance Barrier: Cumulative 4-Year Resistance Rate in Naïve Patients vs. Lamivudine

Entecavir possesses a high genetic barrier to resistance that quantitatively distinguishes it from earlier-generation NRTIs. In a 4-year longitudinal study of nucleoside-naïve chronic hepatitis B patients, the cumulative rate of entecavir-resistant mutant development was less than 1% [1]. This contrasts starkly with lamivudine, for which resistance mutations (primarily rtM204I/V with or without rtL180M) emerge at rates of approximately 23% at year 1 and escalate to 70-80% after 4-5 years of therapy [2]. The resistance barrier stems from entecavir's requirement for multiple amino acid substitutions (at least three: rtL180M, rtM204V, and one of rtT184, rtS202, or rtM250) to confer high-level resistance [3]. This multi-mutation barrier is substantially higher than the single-point mutation sufficient for lamivudine resistance, making entecavir a more reliable tool for long-term viral suppression in experimental models.

HBV drug resistance genetic barrier long-term resistance rate nucleoside analog durability

Pharmacokinetic Compatibility: Lack of Interaction with Tenofovir, Lamivudine, and Adefovir

Entecavir exhibits a favorable drug-drug interaction profile that supports its use in combination regimens without requiring dose adjustments. In three separate Phase I pharmacokinetic studies evaluating co-administration with lamivudine, adefovir, and tenofovir, entecavir showed no clinically significant alteration in steady-state pharmacokinetic parameters of either itself or the co-administered agents [1]. Specifically, the adjusted geometric means for AUC(TAU), Cmax, and Cmin of each drug when co-administered fell within the pre-specified 90% confidence interval (0.80-1.25) for lack of interaction [2]. This absence of interaction is particularly noteworthy given that all four agents share renal elimination pathways via glomerular filtration and active tubular secretion, yet competition for elimination does not manifest at clinical doses [3]. The FDA-approved prescribing information confirms that entecavir may be co-administered with lamivudine, adefovir, or tenofovir without dose modification [4].

drug-drug interaction pharmacokinetic compatibility combination therapy renal elimination

Formulation Solubility: PVP-Enhanced Solubilization and Content Uniformity Metrics

Entecavir presents unique formulation challenges due to its limited aqueous solubility that directly impact manufacturing consistency and quality control. The compound exhibits a baseline aqueous solubility of approximately 2 mg/mL at room temperature, which is insufficient for conventional wet granulation processes required for low-dose tablet formulations (0.1-1.0 mg strength) [1]. Povidone (PVP), a common pharmaceutical binder, enhances entecavir solubility in a concentration- and temperature-dependent manner. At 15% w/w PVP concentration, entecavir solubility increased from 2 mg/mL to approximately 8 mg/mL at room temperature, and to approximately 23 mg/mL and 33 mg/mL when heated to 50°C and 70°C, respectively [2]. This solubilization approach enabled granulation with approximately 20% w/w liquid load relative to batch size, achieving acceptable content uniformity without altering the polymorphic form of the drug substance as confirmed by powder X-ray diffraction and differential scanning calorimetry [3]. Raman spectroscopy confirmed the absence of molecular interactions, indicating the effect is primarily physical solubilization rather than chemical modification [4].

drug solubility formulation excipient content uniformity povidone interaction

Analytical Method Sensitivity: LC Detection Limits for Diastereomeric Impurities

Entecavir drug substance quality control requires precise quantification of diastereomeric impurities due to the compound's stereochemical complexity and the potential impact of impurity polymorphs on bioavailability [1]. A validated isocratic reversed-phase HPLC method using a C18 stationary phase and a simple water-acetonitrile (95:5 v/v) mobile phase achieved chromatographic resolution greater than 2.0 between entecavir and its three primary diastereomeric impurities [2]. The method demonstrated linearity with correlation coefficient (r²) values exceeding 0.999 for both entecavir and its diastereomeric impurities [3]. Detection and quantification limits were established at levels suitable for stringent pharmaceutical quality control: limits of detection for the three diastereomeric impurities were 0.002%, 0.002%, and 0.003%, respectively, with corresponding limits of quantification of 0.007%, 0.006%, and 0.008% [4]. Method accuracy, as measured by percent recovery, ranged from 95% to 105% across all impurities, with test solution stability maintained for 48 hours in diluent [5].

HPLC method validation diastereomeric impurity limit of detection pharmaceutical quality control

Entecavir Scientific and Industrial Application Scenarios Derived from Quantitative Evidence


Wild-Type HBV Antiviral Screening as a High-Potency Positive Control

Based on the demonstrated 2,200-fold greater in vitro potency of entecavir compared to lamivudine and its picomolar IC₅₀ (0.7 nM) against wild-type HBV, entecavir serves as an optimal positive control compound in antiviral screening assays where maximal viral suppression is required to establish assay dynamic range [1]. Its established potency metrics provide a reliable benchmark for evaluating novel HBV inhibitors, particularly in HepG2.2.15 cell-based assays and other HBV replication models. Researchers should consider entecavir as the preferred reference standard over lamivudine when assay sensitivity requires detection of moderate improvements in antiviral activity, as lamivudine's weaker intrinsic potency may not provide sufficient signal-to-noise separation.

HBV-Specific Mechanistic Studies in HIV Co-Infection or Co-Culture Models

The 1,429-fold selectivity window of entecavir for HBV polymerase over HIV-1 reverse transcriptase (HBV IC₅₀ = 0.7 nM vs. HIV-1 IC₅₀ = 1,000 nM) establishes its utility in experimental systems where confounding HIV-1 off-target effects must be avoided [2]. This contrasts with dual-active analogs like CAdA, which inhibit both viruses with equal potency [3]. For researchers conducting mechanistic studies in HIV-HBV co-infection models or screening compounds in cell lines that may harbor latent HIV-1, entecavir enables HBV-specific polymerase inhibition without introducing the experimental artifact of concurrent HIV-1 suppression. This selectivity is particularly valuable for transcriptomic or proteomic studies where pathway-specific effects must be attributed solely to HBV polymerase inhibition.

Long-Term In Vitro Resistance Evolution Studies Requiring High Genetic Barrier

The cumulative resistance rate of less than 1% over 4 years in nucleoside-naïve conditions, compared to 70-80% for lamivudine, positions entecavir as the appropriate tool for long-term HBV resistance evolution studies [4]. Its requirement for at least three specific amino acid substitutions (rtL180M, rtM204V, plus rtT184, rtS202, or rtM250) to confer high-level resistance provides a high genetic barrier that minimizes premature breakthrough viremia [5]. For procurement supporting chronic infection models in humanized liver chimeric mice or long-term cell culture passaging experiments, entecavir reduces experimental dropout from resistance emergence and decreases the frequency of genotypic monitoring required during study execution.

Combination Antiviral Regimen Design Requiring PK Compatibility Validation

The demonstrated lack of pharmacokinetic interaction between entecavir and other first-line HBV NRTIs—lamivudine, adefovir, and tenofovir—with all co-administration AUC and Cmax ratios falling within the 0.80-1.25 equivalence range [6] establishes a strong evidence base for combination regimen design. Researchers designing in vivo combination therapy studies in animal models or planning clinical translational experiments can reference this data to justify avoiding dose-adjustment protocols and pharmacokinetic bridging studies that would otherwise be required. The FDA-approved prescribing information explicitly confirms that no dose modification is needed when entecavir is co-administered with these agents [7], providing regulatory precedent that can support experimental design documentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Entecavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.